molecular formula C18H34O5 B1263888 (Z)-5,8,11-trihydroxyoctadec-9-enoic acid

(Z)-5,8,11-trihydroxyoctadec-9-enoic acid

Cat. No. B1263888
M. Wt: 330.5 g/mol
InChI Key: FITAKYVPWCVTII-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9Z)-5,8,11-trihydroxy-9-octadecenoic acid is a long-chain fatty acid.

Scientific Research Applications

Antibacterial Activity

(Z)-5,8,11-trihydroxyoctadec-9-enoic acid and its derivatives have been investigated for their antibacterial properties. Notably, fatty acid hydrazides derived from this compound, among others, were used to synthesize biologically active oxadiazoles, some of which displayed promising antibacterial activity against E. coli and other bacteria (Banday, Mattoo, & Rauf, 2010).

Asymmetric Synthesis

The compound has also been a subject of interest in the field of asymmetric synthesis. The enantiomerically pure form of (Z)-5,8,11-trihydroxyoctadec-9-enoic acid was synthesized, contributing valuable insights into the absolute configuration of natural products (Srinivas, Namito, Matsubara, & Hayashi, 2017).

Stereoselective Synthesis

Efforts have been made in the stereoselective synthesis of this compound and its epimers, which have applications as immunostimulants. Such synthesis involves intricate steps like hydrolytic kinetic resolution and olefination, highlighting the compound's significance in the field of organic synthesis (Saikia, Devi, & Barua, 2013).

Industrial Chemical Production

Moreover, it serves as a precursor in the biotransformation process for producing industrially relevant chemicals like (Z)-11-(heptanoyloxy)undec-9-enoic acid. This transformation highlights the compound's role in utilizing waste by-products for synthesizing economically valuable chemicals (Sudheer, Seo, Kim, Chauhan, Chunawala, & Choi, 2018).

properties

Product Name

(Z)-5,8,11-trihydroxyoctadec-9-enoic acid

Molecular Formula

C18H34O5

Molecular Weight

330.5 g/mol

IUPAC Name

(Z)-5,8,11-trihydroxyoctadec-9-enoic acid

InChI

InChI=1S/C18H34O5/c1-2-3-4-5-6-8-15(19)11-13-17(21)14-12-16(20)9-7-10-18(22)23/h11,13,15-17,19-21H,2-10,12,14H2,1H3,(H,22,23)/b13-11-

InChI Key

FITAKYVPWCVTII-QBFSEMIESA-N

Isomeric SMILES

CCCCCCCC(/C=C\C(CCC(CCCC(=O)O)O)O)O

SMILES

CCCCCCCC(C=CC(CCC(CCCC(=O)O)O)O)O

Canonical SMILES

CCCCCCCC(C=CC(CCC(CCCC(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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